N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a unique combination of furan, pyridine, pyrrole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridine intermediate, followed by its coupling with a pyrrole derivative. The final step involves the formation of the benzamide linkage.
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Step 1: Synthesis of 2-(furan-2-yl)pyridine
Reagents: Furan-2-carboxaldehyde, 3-pyridylboronic acid
Conditions: Palladium-catalyzed Suzuki coupling reaction
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Step 2: Coupling with Pyrrole Derivative
Reagents: 2-(furan-2-yl)pyridine, pyrrole-1-carboxaldehyde
Conditions: Acid-catalyzed condensation reaction
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Step 3: Formation of Benzamide Linkage
Reagents: Intermediate from Step 2, 4-aminobenzoyl chloride
Conditions: Base-catalyzed amidation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound can be described by the following structural formula:
Its synthesis typically involves multi-step organic reactions where furan and pyridine derivatives are coupled through nucleophilic substitution and amide formation. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various pyrrole and pyridine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
N-(2-furanyl)-4-(1H-pyrrol-1-yl)benzamide | 3.12 - 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Both pathogens |
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Research on similar benzamide derivatives indicates that they can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, derivatives containing a pyridine moiety have been noted for their effectiveness against RET kinase, a target in various cancers .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote inflammation or cancer progression, as suggested by its ability to modulate the expression of genes involved in oxidative stress responses .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of pyrrole-containing benzamides for antibacterial efficacy. One compound demonstrated an MIC value comparable to standard antibiotics, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
In vitro studies on similar compounds showed that they could significantly reduce the viability of cancer cell lines at low concentrations, suggesting a promising therapeutic index .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(16-7-9-18(10-8-16)24-12-1-2-13-24)23-15-17-5-3-11-22-20(17)19-6-4-14-26-19/h1-14H,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJWUYQSNWWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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